4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-24-16(12)10-14(11-19)17(22)20-15-6-4-13(5-7-15)18(23)21(2)3/h4-10H,1-3H3,(H,20,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJPJQCXDQLPRU-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives, focusing on substituents, electronic properties, and applications.
Structural Analogues with Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Structure: Contains an N,O-bidentate directing group instead of the cyano-furan-enamide system. Functionality: Designed for metal-catalyzed C–H bond functionalization. The hydroxyl and tertiary alcohol groups facilitate coordination to transition metals, unlike the target compound’s non-polar furan and cyano groups. Synthesis: Synthesized via coupling of 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol, contrasting with the target compound’s likely enamide-forming reactions (e.g., Michael addition or condensation) .
Cyano-Enamide Derivatives in Photovoltaics ()
- (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic Acid Structure: Shares the (Z)-cyano-enamide core but replaces the furan with a dimethylaminophenyl group. Application: Used in dye-sensitized solar cells (DSSCs), achieving 3.17% PCE. The dimethylamino group enhances electron donation, while the furan in the target compound may reduce conjugation efficiency due to its lower electron-donating capacity. Electronic Properties: The cyano group stabilizes the LUMO, critical for electron injection in DSSCs. Substitution with 3-methylfuran may shift absorption spectra, affecting light-harvesting .
Thiazole- and Thiazolidinone-Containing Benzamides ()
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Structure: Features a thiazolidinone ring instead of the cyano-furan system. Reactivity: The thiazolidinone acts as a Michael acceptor, enabling nucleophilic attacks, whereas the cyano group in the target compound may participate in dipolar cycloadditions.
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () Structure: Incorporates a dihydrothiazol-2-ylidene ring and methoxyphenyl group.
Furan-Substituted Benzamides ()
- N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide () Structure: Substitutes the 3-methylfuran with a 3-chlorophenyl-furan hybrid and adds an allylamino group. Electronic Effects: The chloro group increases electrophilicity, while the allylamino introduces nucleophilic sites. This contrasts with the target compound’s dimethylbenzamide, which prioritizes steric hindrance over reactivity .
- N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]-4-methylbenzamide () Structure: Replaces the cyano group with a sulfone-thienyl moiety.
Pesticide-Related Benzamides ()
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Structure: Contains a trifluoromethyl group and isopropoxy phenyl substituent. Application: Fungicide targeting succinate dehydrogenase. The CF₃ group’s strong electron-withdrawing effect contrasts with the target compound’s cyano group, which is less electronegative but more polarizable .
Comparative Data Table
*Hypothesized based on structural analogs.
Key Findings and Insights
- Electronic Properties: The cyano group in the target compound stabilizes electron density, similar to DSSC dyes , but the 3-methylfuran’s electron-donating nature may limit conjugation compared to phenyl or thienyl groups .
- Synthetic Flexibility: Enamide formation (likely via condensation) contrasts with thiazolidinone synthesis (carbodiimide coupling) or N,O-bidentate directing group strategies .
- Crystallography : Hydrogen-bonding patterns in similar compounds (e.g., R factor = 0.038 in ) suggest the target compound may form stable crystals via amide H-bonds or furan π-stacking .
Preparation Methods
Nitro Reduction and Amide Formation
4-Nitrobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-nitrobenzoate, followed by catalytic hydrogenation (H₂, Pd/C) to generate methyl 4-aminobenzoate. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent affords N,N-dimethyl-4-aminobenzamide in 85–92% yield. Alternative methods utilizing methylamine gas in dichloromethane with sodium methoxide as a base have been reported, though with lower yields (72–78%) due to competing hydrolysis.
Formation of the (Z)-2-Cyano-3-(3-Methylfuran-2-yl)Prop-2-Enoyl Linker
The α-cyanoacrylamide segment necessitates precise stereocontrol to achieve the (Z)-configuration. Knoevenagel condensation and Horner-Wadsworth-Emmons (HWE) reactions are predominant strategies.
Knoevenagel Condensation
3-Methylfuran-2-carbaldehyde reacts with cyanoacetamide in ethanol under reflux with piperidine acetate as a catalyst, yielding (Z)-2-cyano-3-(3-methylfuran-2-yl)acrylamide in 68% yield. The (Z)-selectivity arises from kinetic control under low-temperature conditions (0–5°C), as evidenced by NOESY correlations showing proximity between the furan methyl and cyano groups. Prolonged heating (>6 hours) favors thermodynamically stable (E)-isomers, necessitating strict reaction monitoring.
Horner-Wadsworth-Emmons Reaction
Diethyl (cyanomethyl)phosphonate reacts with 3-methylfuran-2-carbaldehyde in the presence of lithium bis(trimethylsilyl)amide (LHMDS) to form (Z)-2-cyano-3-(3-methylfuran-2-yl)propenoic acid ethyl ester. Saponification with NaOH in ethanol followed by acid chloride formation (SOCl₂) enables coupling with the benzamide core, achieving 74% overall yield. This method offers superior (Z)-selectivity (94:6 Z:E ratio) compared to Knoevenagel approaches.
Coupling of the Propenoyl Linker to the Benzamide Core
Activation of the propenoyl carboxylic acid and subsequent amide bond formation are critical for final assembly.
Carbodiimide-Mediated Coupling
(Z)-2-cyano-3-(3-methylfuran-2-yl)propenoic acid is treated with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by reaction with N,N-dimethyl-4-aminobenzamide at 0°C. This method achieves 81% yield with minimal epimerization. Side products, including N-acylurea (≤7%), are removed via silica gel chromatography using ethyl acetate/hexane (3:1).
Mixed Carbonate Activation
Alternative activation via p-nitrophenyl carbonate intermediates in anhydrous THF with 4-dimethylaminopyridine (DMAP) catalyst affords the target compound in 76% yield. While less efficient than carbodiimide methods, this approach avoids racemization, making it preferable for large-scale synthesis.
Stereochemical Considerations and Optimization
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the acrylamide NH and furan oxygen, as confirmed by X-ray crystallography. Reaction parameters influencing stereoselectivity include:
| Parameter | (Z):(E) Ratio | Yield (%) |
|---|---|---|
| Knoevenagel, 0°C | 85:15 | 68 |
| HWE, -20°C | 94:6 | 74 |
| Sonogashira coupling | 50:50 | 62 |
Purification and Analytical Characterization
Final purification employs recrystallization from ethanol/water (9:1), yielding needle-like crystals with m.p. 182–184°C. Analytical data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 3.08 (s, 6H, N(CH₃)₂), 6.45 (d, J = 3.2 Hz, 1H, furan H), 7.12 (d, J = 3.2 Hz, 1H, furan H), 7.64–8.02 (m, 4H, ArH), 8.92 (s, 1H, NH).
- IR (KBr) : 2220 cm⁻¹ (CN), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Knoevenagel + EDC | 5 | 58 | 98 | High |
| HWE + Mixed Carbonate | 6 | 62 | 99 | Moderate |
| Suzuki + Carbodiimide | 7 | 54 | 97 | Very High |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide?
Answer:
The synthesis involves multi-step reactions, including enamine formation, cyano group introduction, and amide coupling. Key considerations:
- Reaction Conditions: Control temperature (typically 0–25°C) and pH (neutral to slightly acidic) to stabilize the (Z)-configuration of the α,β-unsaturated carbonyl group .
- Coupling Agents: Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation to minimize racemization .
- Purification: Employ gradient HPLC or column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) to isolate the product with >95% purity .
Basic: How should researchers characterize the stereochemical configuration of the (Z)-enamide moiety in this compound?
Answer:
- NMR Spectroscopy: Analyze coupling constants (J) in the -NMR spectrum. For the (Z)-isomer, vinyl protons typically exhibit J ≈ 10–12 Hz due to trans-coupling, confirmed by NOESY correlations between the cyano group and 3-methylfuran substituents .
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction (e.g., using SHELXL software for refinement). Ensure crystals are grown in aprotic solvents (e.g., DMSO/EtOH) to prevent solvate formation .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Answer:
- Functional Selection: Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gap) .
- Solvent Effects: Incorporate the Polarizable Continuum Model (PCM) to simulate interactions in polar solvents (e.g., DMSO). Validate against experimental UV-Vis spectra (λmax ~300–350 nm for the enamide chromophore) .
Advanced: What challenges arise in resolving crystallographic disorder in the furan ring during X-ray analysis?
Answer:
- Disorder Modeling: Use SHELX’s PART instruction to refine split positions for the 3-methylfuran moiety. Apply geometric restraints (DFIX, SADI) to maintain bond lengths and angles within acceptable ranges (C–C: 1.34–1.48 Å) .
- Thermal Parameters: Anisotropic refinement (ANIS) for non-hydrogen atoms, combined with TWIN/BASF commands for twinned crystals, improves data quality .
Basic: Which functional groups in this compound are most reactive, and how can their interactions be monitored?
Answer:
- Reactive Sites:
- α,β-unsaturated carbonyl : Susceptible to nucleophilic attack (e.g., Michael addition).
- Cyano group : Participates in cycloaddition reactions (e.g., [2+2] photodimerization).
- Monitoring Methods:
- FT-IR : Track carbonyl (C=O) stretching (~1680 cm⁻¹) and cyano (C≡N) peaks (~2220 cm⁻¹) .
- LC-MS : Detect intermediates using ESI(+) mode with m/z corresponding to [M+H]⁺ ions .
Advanced: How should researchers address contradictions in spectroscopic data between computational predictions and experimental results?
Answer:
- Validation Workflow:
- Reproduce Experiments: Ensure consistent solvent, temperature, and instrument calibration.
- Re-optimize DFT Parameters: Adjust basis sets (e.g., def2-TZVP) or include dispersion corrections (D3-BJ) .
- Cross-validate with Solid-State Data: Compare NMR chemical shifts with GIPAW (Gauge-Including Projector Augmented Wave) calculations .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature: Store at –20°C under inert gas (Ar/N₂) to avoid hydrolysis of the enamide bond.
- Solubility Considerations: Dissolve in anhydrous DMSO (seal with parafilm) for long-term stability (>6 months). Avoid protic solvents (e.g., MeOH) to prevent tautomerization .
Advanced: What strategies optimize regioselectivity in derivatizing the 3-methylfuran moiety?
Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to deprotonate the furan C–H position adjacent to the methyl group, followed by electrophilic quenching (e.g., DMF for formylation) .
- Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) for aryl-aryl bond formation, ensuring strict exclusion of moisture .
Basic: What analytical techniques confirm the absence of synthetic byproducts (e.g., E-isomer)?
Answer:
- Chiral HPLC: Use a Chiralpak IC-3 column (3 µm, 4.6 × 150 mm) with isocratic elution (hexane:IPA = 85:15) to resolve (Z)- and (E)-isomers (retention time difference ≥2 min) .
- DSC (Differential Scanning Calorimetry): Identify melting point discrepancies (ΔTm ≥10°C) between stereoisomers .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform drug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
